molecular formula C8H6Cl2O4S B1364152 Methyl 4-chloro-2-(chlorosulfonyl)benzoate CAS No. 85392-01-4

Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Cat. No. B1364152
CAS RN: 85392-01-4
M. Wt: 269.1 g/mol
InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(chlorosulfonyl)benzoate, also known as MCCB, is an organic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 94-96 °C. MCCB has a wide range of uses in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Continuous-Flow Diazotization in Synthesis

An efficient synthesis process for methyl 2-(chlorosulfonyl)benzoate involves continuous-flow diazotization, reducing side reactions like hydrolysis, even in high concentrations of hydrochloric acid. This method, conducted in a flow reactor, demonstrates significant potential in reducing parallel side reactions (Yu et al., 2016).

Schiff Bases Synthesis and Biological Potential

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is used in the synthesis of novel Schiff bases, demonstrating significant enzyme inhibition against AChE and BChE enzymes and showing substantial antioxidant potential (Kausar et al., 2019).

Chemosensors for Fluoride Detection

This compound derivatives, such as methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, are used in creating novel anion sensors. These sensors are effective for fluoride sensing, exhibiting color changes and optical shifts upon the addition of fluoride (Ma et al., 2013).

Preservatives in Cosmetics

This compound is identified among 21 preservatives in cosmetics using ultra-performance liquid chromatography. This technique is critical for ensuring the safety and effectiveness of cosmetic products (Wu et al., 2008).

Antimicrobial Activity and Corrosion Inhibition

Schiff base ligands derived from this compound exhibit antimicrobial activities against both gram-positive and gram-negative bacteria. Additionally, these ligands show corrosion inhibition properties on mild steel, highlighting their industrial applications (Pandiarajan et al., 2020).

properties

IUPAC Name

methyl 4-chloro-2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVPERSFJZUJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234586
Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85392-01-4
Record name Benzoic acid, 4-chloro-2-(chlorosulfonyl)-, methyl ester
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Record name Methyl 4-chloro-2-(chlorosulfonyl)benzoate
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Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
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Record name METHYL 4-CHLORO-2-(CHLOROSULFONYL)BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 4-chloro-2-(chlorosulfonyl)benzoate in the synthesis of Tianeptine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Tianeptine. [, ] The research outlines a six-step synthetic route where this compound reacts with N-methyl aniline, ultimately leading to the formation of 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine. This intermediate is then further modified to yield Tianeptine.

Q2: What analytical techniques were used to confirm the structure of the compound produced in the reaction with this compound?

A2: The research employed Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the structure of the intermediate compound, 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine, produced through the reaction involving this compound. [, ] These spectroscopic techniques provide complementary information about the functional groups, molecular weight, and proton environment within the molecule, allowing researchers to confirm its identity.

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